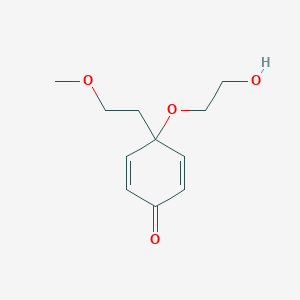
4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones These compounds are characterized by a six-membered ring with two double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadienone as the core structure.
Functional Group Addition: Hydroxyethoxy and methoxyethyl groups are introduced through nucleophilic substitution reactions.
Reaction Conditions: These reactions are often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and reaction efficiency.
Catalysts: Employing catalysts to increase reaction rates and yields.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy and methoxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexadienones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycyclohexa-2,5-dien-1-one: Lacks the hydroxyethoxy and methoxyethyl groups.
4-Methoxycyclohexa-2,5-dien-1-one: Contains only the methoxy group.
Properties
CAS No. |
941282-80-0 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-4-(2-methoxyethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O4/c1-14-8-6-11(15-9-7-12)4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 |
InChI Key |
XUHAYZAWDBEWRB-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(C=CC(=O)C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















